molecular formula C23H17ClN2O4 B2693658 5-(3-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618417-86-0

5-(3-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2693658
CAS No.: 618417-86-0
M. Wt: 420.85
InChI Key: QYAXDWLEDQAAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one belongs to the class of 1,5-dihydropyrrol-2-one derivatives, which are structurally characterized by a five-membered lactam ring fused with aromatic and heteroaromatic substituents. Key structural features include:

  • 3-Chlorophenyl group: Enhances lipophilicity and influences binding interactions.
  • 3-Methoxybenzoyl moiety: Provides steric bulk and modulates electronic properties via the methoxy group.

Properties

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-30-17-9-5-7-15(13-17)21(27)19-20(14-6-4-8-16(24)12-14)26(23(29)22(19)28)18-10-2-3-11-25-18/h2-13,20,27H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVZRZWRDVTWNC-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H20ClNO4C_{25}H_{20}ClNO_4 with a molecular weight of approximately 427.88 g/mol. The structure features a pyrrole ring substituted with a chlorophenyl group, a methoxybenzoyl moiety, and a pyridine ring, which collectively contribute to its biological properties.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for elucidating how modifications to the compound can influence its biological activity. The presence of the chlorophenyl and methoxybenzoyl groups is particularly significant in enhancing the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 5-(3-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one exhibit promising anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715
Compound BA54920
Target CompoundMCF-718This study

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the chlorophenyl group is thought to enhance membrane permeability, allowing for increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Study 1: Anticancer Efficacy

A recent study investigated the effects of 5-(3-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one on MCF-7 breast cancer cells. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, with an observed IC50 value of approximately 18 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming the compound's potential as an anticancer agent.

Study 2: Antimicrobial Potential

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results revealed that at a concentration of 50 µg/mL, it exhibited significant inhibition against S. aureus, with a zone of inhibition measuring 15 mm. This suggests that further exploration into its use as an antimicrobial agent may be warranted.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) R1 (Benzoyl) R2 (Phenyl) N-Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Activity/Notes
Target Compound 3-Methoxy 3-Chlorophenyl Pyridin-2-yl C22H17ClN2O4 ~408.8 Not reported Hypothesized DHODH inhibition
5-(3-Cl-Ph)-3-OH-4-(4-Me-Bz)-1-(2-OH-Pr) (29, ) 4-Methyl 3-Chlorophenyl 2-Hydroxypropyl C21H21ClNO4 386.12 235–237 47% yield; DHODH inhibition (implied)
618074-51-4 () 3-Fluoro-4-methoxy 3-Methoxyphenyl Pyridin-4-ylmethyl C24H20FN2O5 ~435.4 Not reported Structural analog with fluorinated benzoyl
381681-03-4 () 4-Chloro 4-Methoxyphenyl 3-(Dimethylamino)propyl C23H25ClN2O4 428.91 Not reported Increased basicity due to dimethylamino group
8d () 3-Methoxy (via piperazine) N/A Pyridin-2-yl-acetamide C24H22N4O4 458.46 207–209 Piperazine-linked; lower melting point

Key Observations:

Pyridin-2-yl vs. pyridin-4-ylmethyl (): The direct attachment of pyridin-2-yl (as in the target) may confer better π-stacking with aromatic residues in enzyme active sites compared to the bulkier pyridin-4-ylmethyl group.

Physicochemical Properties :

  • Melting Points : Compound 29 (235–237°C) has a higher melting point than piperazine-linked 8d (207–209°C), suggesting that direct benzoyl substitution increases crystallinity .
  • Molecular Weight : The target compound (~408.8 g/mol) falls within the acceptable range for drug-like molecules, whereas piperazine derivatives (e.g., 8d: 458.46 g/mol) may face challenges in bioavailability.

Biological Implications: DHODH Inhibition: Compound 29 and related pyrrolone derivatives () are implicated in DHODH inhibition, a mechanism critical for modulating immune responses. The target compound’s 3-chlorophenyl and pyridin-2-yl groups may optimize interactions with the enzyme’s ubiquinone-binding site. Fluorinated Analogs (e.g., 618074-51-4, ): Fluorine introduction improves metabolic stability but may alter binding kinetics due to increased electronegativity.

Q & A

Q. What are the established synthetic routes for this compound, and what factors influence reaction yields?

The compound can be synthesized via cyclocondensation of substituted aldehydes with pyrrolidinone precursors. For example, using 3-chlorobenzaldehyde (1.0 equiv) under basic conditions, followed by purification via recrystallization, yields ~47% as a white powder . Key factors affecting yield include:

  • Substituent reactivity : Electron-withdrawing groups (e.g., 3-chlorophenyl) may slow reaction kinetics, requiring extended reaction times.
  • Purification methods : Chromatography or recrystallization efficiency impacts final purity and yield .
  • Temperature control : Optimal cyclization occurs at 50–70°C; deviations lead to side products .

Q. Which analytical techniques are critical for structural confirmation?

A combination of spectroscopic and spectrometric methods is essential:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl at δ 12–14 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ observed at m/z 386.1232 vs. calculated 386.1081) .
  • FTIR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

Discrepancies in NMR or HRMS may arise from:

  • Tautomerism : The enol-keto equilibrium in the pyrrolidinone ring can shift proton signals. Dynamic NMR or variable-temperature studies clarify this .
  • Trace impurities : Side products from incomplete cyclization (e.g., unreacted aldehyde) require rigorous purification. Use preparative HPLC or repeated recrystallization .
  • Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, though crystallization conditions (e.g., solvent polarity) must be optimized .

Q. What strategies optimize the compound’s stability in pharmacological assays?

Stability challenges include:

  • Hydrolytic degradation : The ester linkage in the 3-methoxybenzoyl group is prone to hydrolysis. Use lyophilization for storage and buffered solutions (pH 6–7) during assays .
  • Photodegradation : Protect solutions from UV light using amber glassware .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition points (e.g., melting at 235–237°C ), guiding storage below 4°C.

Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?

Systematic SAR requires:

  • Substituent variation : Replace the 3-chlorophenyl or 3-methoxybenzoyl groups with electron-donating/-withdrawing analogs (e.g., 4-aminophenyl or 4-nitrobenzoyl) to assess electronic effects on bioactivity .
  • Biological assays : Pair synthetic analogs with enzyme inhibition or cellular uptake studies. For example, test against kinases or cytochrome P450 isoforms .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) correlating with experimental activity .

Methodological Considerations

Q. What are the pitfalls in scaling up synthesis for preclinical studies?

Common issues include:

  • Solvent choice : Transition from THF (lab-scale) to greener solvents (e.g., ethanol/water mixtures) for cost and safety .
  • Exothermic reactions : Monitor temperature during scaling; use jacketed reactors to prevent runaway reactions .
  • Yield consistency : Batch-to-batch variability in substituent reactivity (e.g., 3-methoxybenzoyl vs. 4-methylbenzoyl) necessitates DOE (Design of Experiments) optimization .

Q. How does the compound’s stereochemistry influence its interactions?

  • Atropisomerism : The pyridin-2-yl group may adopt axial/equatorial conformations, altering binding to chiral targets. Use chiral HPLC or circular dichroism (CD) to isolate/enantiomers .
  • Hydrogen bonding : The 3-hydroxy group’s orientation affects solubility and target affinity. Molecular docking simulations guide stereochemical optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.